N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
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Overview
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide typically involves the following steps:
Formation of 1-methyl-2-oxo-2,3-dihydro-1H-indole: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a suitable ketone.
Introduction of the 3-phenylpropanamide group: The indole derivative is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or boron hydrides to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, boron hydrides, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, and ketones.
Reduction: Formation of alcohols, amines, and hydrocarbons.
Substitution: Formation of substituted indoles and amides.
Scientific Research Applications
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is unique due to its specific structural features and biological activities. Similar compounds include:
Indole-3-carboxamide: Another indole derivative with potential biological activities.
Melatonin: A naturally occurring indole derivative with neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYTQKEMQDOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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